molecular formula C12H21NO5 B6271980 1,3-diethyl 2-(3-methylbutanamido)propanedioate CAS No. 859201-41-5

1,3-diethyl 2-(3-methylbutanamido)propanedioate

Cat. No.: B6271980
CAS No.: 859201-41-5
M. Wt: 259.3
InChI Key:
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Description

1,3-diethyl 2-(3-methylbutanamido)propanedioate is an organic compound with the molecular formula C12H21NO5 It is a derivative of propanedioic acid, featuring both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-diethyl 2-(3-methylbutanamido)propanedioate can be synthesized through a multi-step process involving the following key steps:

    Esterification: Propanedioic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form diethyl propanedioate.

    Amidation: The ester is then reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the amide intermediate.

    Final Esterification: The intermediate is further esterified with ethanol to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl 2-(3-methylbutanamido)propanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Hydrolysis: Propanedioic acid and 3-methylbutanoic acid.

    Reduction: 1,3-diethyl 2-(3-methylbutylamino)propanedioate.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

1,3-diethyl 2-(3-methylbutanamido)propanedioate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Medicinal Chemistry: Its derivatives are studied for potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-(3-methylbutanamido)propanedioate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl propanedioate: Lacks the amide group, making it less versatile in certain reactions.

    3-methylbutanamide: Lacks the ester groups, limiting its use in esterification reactions.

    1,3-diethyl 2-(butanamido)propanedioate: Similar structure but with a different alkyl chain, which can affect its reactivity and applications.

Uniqueness

1,3-diethyl 2-(3-methylbutanamido)propanedioate is unique due to the presence of both ester and amide functional groups, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

859201-41-5

Molecular Formula

C12H21NO5

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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